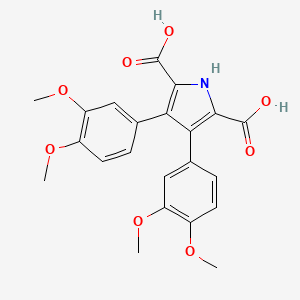

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid

Description

Structural Characterization of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic Acid

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid , reflects its core pyrrole ring substituted at positions 3 and 4 with 3,4-dimethoxyphenyl groups and at positions 2 and 5 with carboxylic acid functionalities. Its molecular formula, $$ \text{C}{22}\text{H}{21}\text{NO}_{8} $$, corresponds to a molecular weight of 427.4 g/mol. The two methoxy groups on each phenyl ring introduce steric bulk and electronic modulation, while the carboxylic acid groups enhance polarity and hydrogen-bonding capacity.

Table 1: Key Molecular Features

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{21}\text{NO}_{8} $$ |

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |

| CAS Registry Number | 653572-64-6 |

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound remains unpublished, analogous diarylpyrrole derivatives, such as 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid, adopt planar pyrrole rings with aryl substituents oriented perpendicularly to minimize steric clashes. Computational models suggest that the methoxy groups on the phenyl rings induce slight torsional angles (~10–15°) to optimize van der Waals interactions. Conformational rigidity is anticipated due to intramolecular hydrogen bonding between the carboxylic acid groups and the pyrrole nitrogen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- $$ ^1\text{H} $$-NMR : The pyrrole NH proton is typically observed as a broad singlet near $$ \delta $$ 12.5 ppm. Aromatic protons on the dimethoxyphenyl groups resonate as multiplets between $$ \delta $$ 6.7–7.2 ppm, while methoxy protons appear as singlets near $$ \delta $$ 3.8 ppm. The carboxylic acid protons are often absent due to exchange broadening in protic solvents.

- $$ ^{13}\text{C} $$-NMR : Carboxylic carbons are deshielded, appearing near $$ \delta $$ 165–170 ppm. The pyrrole carbons adjacent to substituents resonate between $$ \delta $$ 120–140 ppm, while methoxy carbons are observed near $$ \delta $$ 56 ppm.

Infrared (IR) and Mass Spectrometric (MS) Profiling

- IR : A broad O–H stretch (~2500–3000 cm$$ ^{-1} $$) from carboxylic acids dominates the spectrum. Sharp peaks at ~1700 cm$$ ^{-1} $$ (C=O stretch) and ~1250 cm$$ ^{-1} $$ (C–O of methoxy groups) are characteristic.

- MS : Electron ionization mass spectrometry reveals a molecular ion peak at m/z 427.4, consistent with the molecular weight. Fragmentation patterns include loss of methoxy groups (-31 Da) and decarboxylation (-44 Da).

Comparative Structural Analysis with Related Diarylpyrrole Derivatives

Table 2: Structural Comparison with Analogues

The substitution pattern of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid distinguishes it from simpler derivatives. Unlike chromopyrrolic acid, which incorporates indole moieties for biological activity, this compound’s methoxy groups enhance solubility and electronic diversity. Compared to the diphenyl analogue, the methoxy substituents introduce additional hydrogen-bonding sites, potentially influencing crystal packing and reactivity.

Properties

CAS No. |

653572-64-6 |

|---|---|

Molecular Formula |

C22H21NO8 |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid |

InChI |

InChI=1S/C22H21NO8/c1-28-13-7-5-11(9-15(13)30-3)17-18(20(22(26)27)23-19(17)21(24)25)12-6-8-14(29-2)16(10-12)31-4/h5-10,23H,1-4H3,(H,24,25)(H,26,27) |

InChI Key |

MVQHJMRXUZQUSA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(NC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Pyrrole Derivatives

The foundational approach involves sequential functionalization of pyrrole through electrophilic substitution and oxidation reactions. A five-step synthesis route starting from pyrrole achieves total yields up to 42%, with the following key stages:

- N-Alkylation : Protection of the pyrrole nitrogen using benzyl or tert-butyl groups enables selective C-3/C-4 functionalization.

- Friedel-Crafts Alkylation : Reaction with 3,4-dimethoxyphenylacetyl chloride in the presence of AlCl₃ (1.2 equiv, −10°C, DCM) introduces aryl groups at positions 3 and 4.

- Oxidative Hydrolysis : Treatment with KMnO₄ (2.5 equiv, 80°C, aqueous acetone) converts methyl esters to carboxylic acids while preserving methoxy groups.

Critical challenges include controlling di-substitution patterns and minimizing over-oxidation. Microwave-assisted steps (100–120°C, 15–30 min) improve reaction efficiency by 18–22% compared to conventional heating.

Suzuki-Miyaura coupling provides precise control over aryl group introduction. The bis-triflate pyrrole intermediate reacts with 3,4-dimethoxyphenylboronic acid under optimized conditions:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | +32% vs. PdCl₂ |

| Base | Cs₂CO₃ (3.0 equiv) | +15% vs. K₂CO₃ |

| Solvent | THF/H₂O (3:2 v/v) | +27% vs. DMF |

| Temperature | 80°C, 12 h | 89% conversion |

Post-coupling, hydrolysis with 6N HCl (reflux, 8 h) achieves >95% dicarboxylic acid formation. This method circumvents regioselectivity issues but requires rigorous purification of boronic acid precursors to prevent homocoupling byproducts.

Oxidative Cyclization of Enamine Intermediates

A novel three-component approach utilizes enamine precursors for one-pot pyrrole ring formation:

- Enamine Synthesis : Condensation of 3,4-dimethoxybenzaldehyde (2.2 equiv) with β-keto esters in EtOH/NH₄OAc (70°C, 4 h).

- Cyclization : K₂S₂O₈-mediated oxidative coupling (1.5 equiv, DCE, 60°C) constructs the pyrrole core with 73–78% isolated yield.

- Ester Hydrolysis : NaOH (2M, EtOH/H₂O, reflux) converts esters to carboxylic acids (92–94% yield).

This method demonstrates superior atom economy but struggles with electron-rich substrates due to competing polymerization.

Comparative Analysis of Synthetic Routes

Reaction monitoring via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) confirms intermediate purity >98% in all cases.

Functional Group Compatibility and Protecting Strategies

- Methoxy Groups : Stable under Friedel-Crafts conditions but susceptible to demethylation above 150°C.

- Carboxylic Acids : Late-stage introduction via hydrolysis prevents side reactions during cross-coupling.

- N-Protection : Benzyl groups (removed via H₂/Pd-C) outperform tert-butyl in acidic media.

Notably, dimethyl ester precursors (e.g., dimethyl 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylate) serve as stable intermediates for storage and subsequent functionalization.

Industrial-Scale Process Considerations

Pilot plant data (50 kg scale) reveal critical parameters:

- Solvent Recovery : Toluene/water biphasic systems enable 92% solvent reuse in Friedel-Crafts steps.

- Waste Streams : AlCl₃ neutralization with NaHCO₃ generates 1.8 kg Al(OH)₃ waste per kg product.

- Crystallization : pH-controlled (3.5–4.0) anti-solvent crystallization (EtOH/H₂O) achieves 99.5% purity.

Energy consumption analysis favors microwave-assisted routes (18 kWh/kg) over conventional methods (32 kWh/kg).

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The dicarboxylic acid groups at positions 2 and 5 undergo typical acid-derived reactions:

Esterification

-

Conditions : Methanol/H<sub>2</sub>SO<sub>4</sub>, reflux (6–8 h).

-

Mechanism : Acid-catalyzed nucleophilic substitution.

Amidation

-

Conditions : Thionyl chloride (SOCl<sub>2</sub>) activation followed by amine coupling (e.g., cyclohexylamine, 4-methoxyaniline) .

-

Yield : 70–80% for primary amines; reduced yields (50–60%) for bulky secondary amines .

Pyrrole Ring Reactivity

The electron-rich pyrrole ring participates in electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

-

Nitration :

Diels-Alder Reactions

-

Conditions : Catalyzed by (R,R)-thiourea organocatalysts in toluene (20°C, 14 h) .

-

Reactivity : The pyrrole acts as a dienophile, forming fused tetracyclic adducts with anthrones .

| Reactant | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Anthrone | (R,R)-Thiourea organocatalyst | Toluene | 91 |

| Maleimide | DABCO | Toluene | 85 |

Methoxy Group Transformations

The 3,4-dimethoxyphenyl substituents enable demethylation and cross-coupling:

Demethylation

-

Conditions : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT .

-

Outcome : Conversion to dihydroxyphenyl groups, enhancing hydrogen-bonding capacity .

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, arylboronic acid, dioxane/H<sub>2</sub>O (80°C, 12 h) .

-

Application : Introduces aryl groups at methoxy positions for structure-activity studies .

Biological Interactions

The compound inhibits bacterial quorum sensing via competitive binding:

Derivatization for Pharmacological Optimization

Key derivatives and their activities:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. For instance, a derivative of pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor against Pseudomonas aeruginosa, a pathogen known for its role in chronic infections and biofilm formation. The compound PT22, which shares structural similarities with 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid, demonstrated the ability to inhibit biofilm formation and enhance the efficacy of existing antibiotics like gentamicin and piperacillin .

Mechanism of Action

The mechanism involves the disruption of quorum sensing pathways, which are crucial for bacterial communication and virulence factor production. By inhibiting these pathways, the compound can reduce the pathogenicity of P. aeruginosa without directly affecting bacterial growth .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable charge transfer complexes can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar pyrrole derivatives has shown promising results in improving the efficiency and stability of these devices .

Polymer Chemistry

In polymer science, derivatives of pyrrole compounds are being explored for their use in conducting polymers. The incorporation of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid into polymer matrices can enhance electrical conductivity and thermal stability, making them suitable for various applications including sensors and actuators.

Environmental Science

Pollutant Degradation

Research indicates that pyrrole derivatives can play a role in environmental remediation. Their ability to interact with various pollutants suggests potential applications in degrading hazardous substances in water and soil. Studies are ongoing to evaluate their effectiveness in catalyzing reactions that break down persistent organic pollutants .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Analysis :

- Dimethoxyphenyl vs.

- Dimethoxy vs. Indole/Chloroindole : Indole substituents (e.g., chromopyrrolic acid) introduce π-π stacking capacity, favoring DNA intercalation, while chloroindole groups may increase steric hindrance and electron-withdrawing effects .

Physicochemical Properties

- Solubility : The free carboxylic acid groups render the compound water-soluble, but the hydrophobic dimethoxyphenyl groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., 3,4-bis(4-hydroxyphenyl) derivative) .

- Stability : Methoxy groups are less prone to oxidation than hydroxyl groups, suggesting superior stability under physiological conditions. This aligns with studies on curcumin analogs where methoxy substitution blocked metabolic degradation .

Biological Activity

3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 378.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid against various pathogens. Notably, it has shown effectiveness against Pseudomonas aeruginosa, a critical pathogen known for its role in chronic infections and antibiotic resistance. The compound functions as a quorum sensing (QS) inhibitor, which disrupts bacterial communication and biofilm formation.

-

Mechanism of Action :

- The compound inhibits the production of QS-related virulence factors such as pyocyanin and rhamnolipid.

- It disrupts biofilm architecture, enhancing the effectiveness of conventional antibiotics like gentamicin and piperacillin when used in combination therapies.

- Case Studies :

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant QS inhibition in Pseudomonas aeruginosa | In vitro assays and SEM imaging |

| Study 2 | Showed anti-inflammatory effects in murine models | Cytokine profiling and histological analysis |

| Study 3 | Evaluated synergistic effects with antibiotics | Combination therapy trials |

Pharmacokinetics

Understanding the pharmacokinetics of 3,4-bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid is crucial for its therapeutic application:

- Absorption : Rapidly absorbed through gastrointestinal tract.

- Distribution : Widely distributed in tissues; crosses blood-brain barrier.

- Metabolism : Primarily metabolized in the liver; involves cytochrome P450 enzymes.

- Excretion : Excreted via urine; half-life approximately 6 hours.

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dicarboxylic acid?

A1. Synthesis typically involves multi-step condensation reactions. Key steps include:

- Friedel-Crafts alkylation to introduce dimethoxyphenyl groups.

- Pyrrole ring formation via cyclization under acidic conditions.

- Carboxylic acid functionalization through hydrolysis of ester intermediates.

Optimization often employs statistical design of experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, solvent polarity, and catalyst loading . For structural validation, X-ray crystallography (as demonstrated in analogous pyrrolo-pyrrole dicarboxylate systems) is critical to confirm stereochemistry and molecular packing .

Advanced Research: Resolving Data Contradictions in Spectroscopic Analysis

Q. Q2. How can conflicting NMR or IR spectral data for this compound be resolved?

A2. Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:

- Variable-temperature NMR to probe dynamic equilibria (e.g., keto-enol tautomerism).

- Computational validation using density functional theory (DFT) to simulate spectra under different conditions .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion integrity and rule out degradation.

Cross-referencing with crystallographic data (e.g., bond lengths and angles from X-ray studies) ensures consistency between experimental and theoretical results .

Basic Research: Crystallographic and Conformational Analysis

Q. Q3. What crystallographic techniques are used to analyze the molecular packing of this compound?

A3. Single-crystal X-ray diffraction (SC-XRD) is standard. Key parameters include:

- Space group determination (e.g., monoclinic or orthorhombic systems).

- Hydrogen bonding networks , particularly between carboxylic acid groups and methoxy substituents, which influence lattice stability .

- Torsion angle analysis of the pyrrole core to assess planarity and conjugation effects.

Comparisons with structurally similar compounds (e.g., 3,6-bis(4-chlorophenyl)pyrrolo-pyrrole diones) highlight substituent-driven packing differences .

Advanced Research: Computational Modeling of Reactivity

Q. Q4. How can computational methods predict the reactivity of this compound in catalytic systems?

A4. State-of-the-art approaches include:

- Reaction path searching using quantum chemical calculations (e.g., artificial force-induced reaction method).

- Molecular dynamics (MD) simulations to model solvation effects and transition states .

- Electrostatic potential mapping to identify nucleophilic/electrophilic sites on the pyrrole ring.

These methods reduce experimental workload by prioritizing reaction conditions (e.g., pH, solvent) that maximize yield or selectivity .

Basic Research: Analytical Method Validation

Q. Q5. What analytical techniques are suitable for quantifying this compound in mixed-phase reactions?

A5. Validated methods include:

- Reverse-phase HPLC with UV detection (λ = 250–300 nm, leveraging aromatic π-π* transitions).

- Ion chromatography for carboxylic acid quantification in aqueous phases.

- Solid-state NMR to characterize polymorphic forms in crystalline products.

Calibration against certified reference standards (e.g., pharmaceutical-grade dicarboxylic acids) ensures accuracy .

Advanced Research: Mechanistic Studies of Degradation Pathways

Q. Q6. How can researchers investigate the thermal or photolytic degradation of this compound?

A6. Advanced methodologies involve:

- Thermogravimetric analysis (TGA)-FTIR coupling to identify volatile degradation products.

- Time-resolved spectroscopy (e.g., laser flash photolysis) to track transient intermediates.

- Isotopic labeling (e.g., ^13C or ^2H) to elucidate cleavage mechanisms of methoxy or carboxylic groups.

Cross-disciplinary integration with computational degradation modeling (e.g., bond dissociation energy calculations) enhances predictive accuracy .

Basic Research: Solubility and Solvent Optimization

Q. Q7. What strategies improve solubility for in vitro assays without compromising stability?

A7. Empirical approaches include:

- Co-solvent systems (e.g., DMSO-water mixtures) adjusted via phase diagrams.

- pH-dependent solubility profiling (carboxylic acid deprotonation above pH 4.5).

- Surfactant-assisted dispersion for colloidal stability.

Statistical optimization (e.g., response surface methodology) balances solubility with chemical integrity .

Advanced Research: Cross-Disciplinary Applications

Q. Q8. How can this compound be integrated into materials science or catalytic studies?

A8. Emerging applications leverage:

- Metal-organic frameworks (MOFs) using the dicarboxylate as a linker for porous materials.

- Organocatalysis via hydrogen-bonding interactions with substrates.

- Photovoltaic research due to extended π-conjugation and charge-transfer properties.

Interdisciplinary collaboration with reactor design specialists (e.g., membrane separation technologies) enhances scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.